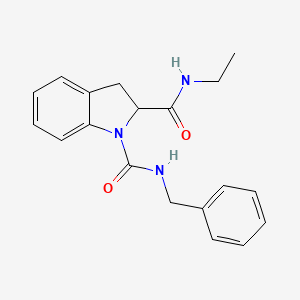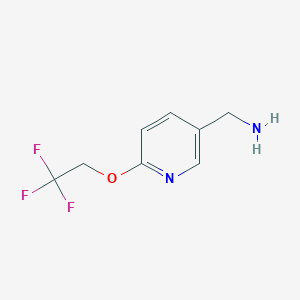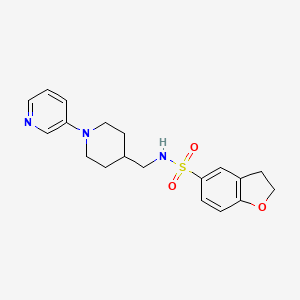![molecular formula C25H23BrClN3O4 B2776510 5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid CAS No. 394239-71-5](/img/structure/B2776510.png)
5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C25H23BrClN3O4 and its molecular weight is 544.83. The purity is usually 95%.
BenchChem offers high-quality 5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research into similar compounds with structural elements related to 5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid has shown promising antimicrobial properties. Novel quinazolinone derivatives, for instance, have been synthesized and evaluated for their antimicrobial effectiveness. These compounds, featuring aromatic and heterocyclic amines, exhibited significant activity against various microbial strains, highlighting the potential of structurally related compounds in combating microbial infections (Habib, Hassan, & El‐Mekabaty, 2013).
Antiviral Properties
The synthesis of 2,3-disubstitutedquinazolin-4(3H)-ones has been explored for their antiviral capacities. Among these, specific derivatives showed notable activity against Herpes simplex and vaccinia viruses, indicating the potential of similar structures in antiviral drug development (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Corrosion Inhibition
Research into 8-Hydroxyquinoline derivatives, which share some structural similarities with the compound , has revealed their efficacy as corrosion inhibitors for mild steel in acidic environments. This application is critical in industrial settings to protect metal infrastructure and equipment from corrosion, thereby extending their lifespan and maintaining their integrity (Rbaa, Lgaz, Kacimi, Lakhrissi, Bentiss, & Zarrouk, 2018).
Synthesis and Structural Studies
Efforts in synthesizing and characterizing novel compounds with pyrazole and quinoline derivatives have provided insights into their potential applications in various domains, including medicinal chemistry. The precise synthesis techniques and structural analysis through NMR, IR, and X-ray diffraction contribute to a deeper understanding of these compounds' properties and potential uses (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Anticancer and Antiviral Activities
The synthesis of 2-pyrazoline-substituted 4-thiazolidinones has demonstrated selective inhibition of leukemia cell lines and antiviral activity against specific virus strains. Such findings underscore the therapeutic potential of compounds with similar structural motifs in treating cancer and viral infections (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Eigenschaften
IUPAC Name |
5-[5-(4-bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrClN3O4/c1-2-34-18-11-8-16-12-19(25(27)28-20(16)13-18)22-14-21(15-6-9-17(26)10-7-15)29-30(22)23(31)4-3-5-24(32)33/h6-13,22H,2-5,14H2,1H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEILKGKJBLZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2776431.png)
![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)
![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2776434.png)
![1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2776435.png)

![N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2776438.png)

![N-(5-((3-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776446.png)
![2,2-dimethyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2776447.png)
![3-Oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B2776449.png)
![4-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2776450.png)